4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one

Description

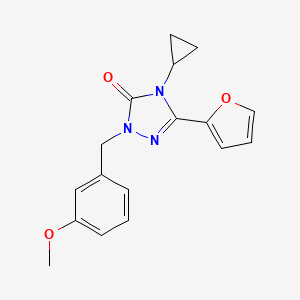

4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a cyclopropyl group at position 4, a furan-2-yl moiety at position 3, and a 3-methoxybenzyl group at position 1. Triazolones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and antiparasitic properties.

Properties

IUPAC Name |

4-cyclopropyl-5-(furan-2-yl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-14-5-2-4-12(10-14)11-19-17(21)20(13-7-8-13)16(18-19)15-6-3-9-23-15/h2-6,9-10,13H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPMEAJXIKBOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a cyclopropyl moiety, a furan ring, and a methoxybenzyl substituent, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown efficacy against various bacterial strains. For example, a related study demonstrated that triazole derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | E. coli | Weak |

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. A study evaluating similar compounds found that they could inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest in the G(2)/M phase . This suggests that This compound may possess similar anticancer properties.

Case Study 1: Antibacterial Efficacy

In a laboratory setting, This compound was tested against a panel of bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential as a lead compound for further development in antimicrobial therapies.

Case Study 2: Anticancer Mechanism

A study focused on the cellular effects of triazole derivatives revealed that treatment with This compound resulted in increased apoptosis in human cancer cell lines. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating effective induction of apoptosis.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . Triazoles are recognized for their ability to combat bacterial infections effectively.

- Case Study : A series of triazole derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to 4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one exhibited minimum inhibitory concentrations (MIC) ranging from to μg/mL, demonstrating comparable efficacy to established antibiotics such as chloramphenicol and clinafloxacin .

Antifungal Properties

The antifungal activity of triazole compounds has been extensively researched, making them valuable in treating fungal infections.

- Research Findings : In vitro studies have shown that derivatives with triazole rings can inhibit the growth of various fungi, including Candida species. The structure of this compound suggests it may have similar antifungal properties .

Anticancer Potential

Emerging research indicates that triazole derivatives may also possess anticancer properties.

- Mechanism of Action : Triazoles can interfere with cell division and induce apoptosis in cancer cells. Studies have demonstrated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines . The specific application of this compound in cancer therapy is still under investigation but shows promise based on structural analogs.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole compounds. Modifications in the chemical structure can significantly influence biological activity.

| Structural Feature | Influence on Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and biological interactions |

| Furan Ring | Contributes to electron delocalization and stability |

| Methoxy Group | Increases solubility and potential for interaction with biological targets |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-triazol-5(4H)-one derivatives, focusing on structural features, synthesis, crystallography, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparison

Key Observations :

- Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound may confer steric hindrance and metabolic stability compared to aryl substituents (e.g., fluorophenyl in Compound 5 or chlorophenyl in ).

- Methoxybenzyl Group : Shared with Compound 5, this group likely increases lipophilicity, enhancing membrane permeability in biological systems .

- Pharmacological Moieties : The trifluoromethyl group in ’s compound and the piperazinyl-phenyl system in posaconazole isomers () are critical for target-specific interactions.

Key Findings :

- Synthesis : Compound 5 and derivatives were synthesized in high yields via straightforward routes, suggesting the target compound’s synthesis could follow similar protocols .

- Crystallography : The perpendicular orientation of aryl/furan groups (e.g., in Compound 5 and ) may reduce steric clashes and stabilize crystal packing .

Key Insights :

- Antimicrobial Potential: The target compound’s furan and methoxybenzyl groups resemble active moieties in Compound 5, suggesting similar antiparasitic or antimicrobial effects .

- Therapeutic Applications : Substituent diversity enables targeting of varied pathways (e.g., antifungal activity in posaconazole vs. Gαq signaling in ) .

Q & A

Q. What synthetic routes are commonly employed for 4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazolone core. A common approach includes:

Condensation : Reacting hydrazine derivatives with carbonyl compounds to form triazole intermediates.

Functionalization : Introducing substituents like the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.

Crystallization : Slow solvent evaporation (e.g., acetone) is used to obtain high-purity crystals for structural validation .

Key considerations include optimizing reaction temperatures and solvent polarity to avoid side products. For example, highlights using acetone evaporation to isolate crystals, emphasizing the importance of controlled conditions for reproducibility .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography involves:

Data Collection : Using a diffractometer (e.g., Enraf–Nonius CAD-4) to measure reflection intensities.

Structure Solution : Employing SHELXS-97 for phase determination via direct methods .

Refinement : SHELXL-97 refines atomic coordinates and thermal parameters, with hydrogen atoms constrained to idealized positions .

Validation : Analyzing bond lengths and angles against standard values (e.g., C–C bonds average 1.54 Å) .

Q. Table 1: Crystallographic Data (Example from )

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a=15.286 Å, b=13.610 Å, c=11.231 Å |

| β angle | 100.91° |

| R factor | 0.050 |

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer: Key protocols include:

- Storage : Keep away from heat/ignition sources in a cool, dry environment .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- First Aid : For exposure, rinse with water and consult a physician immediately, providing the safety data sheet .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions in activity (e.g., ABC transporter inhibition vs. no observed effect) can be addressed by:

Dose-Response Studies : Testing a wide concentration range to identify threshold effects.

Cellular Context : Varying cell lines (e.g., cancer vs. normal cells) to assess selectivity .

Mechanistic Validation : Using siRNA knockdown of transporters to confirm target specificity .

Meta-Analysis : Comparing datasets across studies to identify confounding variables (e.g., solvent used in assays).

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations:

Electron Distribution : Predict charge density on substituents (e.g., methoxybenzyl group) to explain reactivity .

Solvatochromism : Model solvent effects on UV-Vis spectra to guide solvent selection in synthesis .

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental testing .

Example Insight : The furan-2-yl group’s electron-rich nature, validated via DFT, may enhance π-π stacking with aromatic residues in target proteins .

Q. What role does the 3-methoxybenzyl group play in the compound’s stability and reactivity?

Methodological Answer: The 3-methoxybenzyl group:

- Stability : The methoxy group’s electron-donating effect stabilizes the triazolone ring via resonance, reducing hydrolysis rates .

- Reactivity : Enhances lipophilicity, improving membrane permeability in cellular assays .

- Crystallography : Contributes to intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

Q. How to design an experiment to assess the compound’s interaction with cellular transporters?

Methodological Answer:

In Vitro Assays : Use fluorescent substrates (e.g., calcein-AM) to measure transporter inhibition in cancer cell lines .

Competition Studies : Co-administer known inhibitors (e.g., verapamil for P-gp) to confirm mechanism.

Flow Cytometry : Quantify intracellular accumulation of the compound in transporter-overexpressing cells .

Q. How can researchers address discrepancies in crystallographic data from different studies?

Methodological Answer:

Data Reconciliation : Compare unit cell parameters and space groups to identify polymorphism or solvent inclusion .

Refinement Checks : Re-analyze raw data with updated software (e.g., SHELXL-2018) to resolve ambiguities .

Temperature Effects : Account for thermal motion differences by collecting data at consistent temperatures (e.g., 293 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.